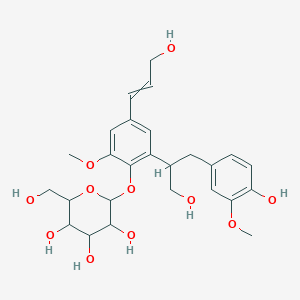

Icariside E5

Description

This compound has been reported in Capsicum annuum and Brainea insignis with data available.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O11/c1-34-19-10-15(5-6-18(19)30)8-16(12-28)17-9-14(4-3-7-27)11-20(35-2)25(17)37-26-24(33)23(32)22(31)21(13-29)36-26/h3-6,9-11,16,21-24,26-33H,7-8,12-13H2,1-2H3/b4-3+/t16-,21+,22+,23-,24+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFRBCKYXMEITK-RUBGFCLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)CO)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO)/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901102711 | |

| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126176-79-2 | |

| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126176-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icariside E5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isolating Icariside E5 from Capsicum annuum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and preliminary characterization of Icariside E5, a lignan glycoside found in Capsicum annuum. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and potential biological activities of this natural compound.

This compound has demonstrated notable antioxidant properties, distinct from the well-known capsaicinoids in peppers. Notably, it has been shown to protect Jurkat cells from apoptosis induced by oxidative stress resulting from serum withdrawal, without increasing intracellular reactive oxygen species (ROS)[1]. This suggests a unique mechanism of action that warrants further investigation for its therapeutic potential.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the quantitative data available from the isolation and analysis of this compound from Capsicum annuum.

| Parameter | Value | Source Organism | Plant Part | Reference |

| Yield of this compound | 10.5 mg | Capsicum annuum L. var. acuminatum | Ripe Fruits (from 3.5 kg) | Iorizzi et al., 2001 |

| Content in Extract | 0.28% | Capsicum annuum L. | Seeds | Park et al., 2017 |

Table 1: Yield and Content of this compound in Capsicum annuum.

Experimental Protocols

This section details the methodologies for the isolation and purification of this compound from the ripe fruits of Capsicum annuum var. acuminatum, based on the protocol described by Iorizzi et al. (2001).

Plant Material and Extraction

-

Plant Material: Fresh, ripe fruits of Capsicum annuum L. var. acuminatum (3.5 kg).

-

Extraction Solvent: Methanol (MeOH).

-

Procedure:

-

The ripe fruits are homogenized and extracted with MeOH at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude MeOH extract (125 g).

-

Solvent Partitioning

-

Objective: To separate compounds based on their polarity.

-

Procedure:

-

The crude MeOH extract is suspended in water.

-

The aqueous suspension is sequentially partitioned with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

The n-BuOH fraction, containing the more polar glycosides including this compound, is collected and evaporated to dryness, yielding 1.97 g of extract.

-

Droplet Counter-Current Chromatography (DCCC)

-

Objective: Initial fractionation of the n-BuOH extract.

-

Apparatus: Droplet Counter-Current Chromatography instrument.

-

Solvent System: n-BuOH/Acetone/H₂O (3:1:5). The upper phase is used as the stationary phase, and the lower phase is the mobile phase.

-

Procedure:

-

The n-BuOH extract (1.97 g) is subjected to DCCC in descending mode.

-

The flow rate is maintained at 6 mL/h.

-

Fractions of 3 mL are collected and monitored by Thin-Layer Chromatography (TLC) on silica gel plates with the following solvent systems:

-

n-BuOH/Acetic Acid/H₂O (12:3:5)

-

CHCl₃/MeOH/H₂O (80:18:2)

-

-

Fractions containing compounds of interest are combined based on their TLC profiles.

-

High-Performance Liquid Chromatography (HPLC) Purification

-

Objective: Final purification of this compound from the DCCC fractions.

-

Column: C₁₈ reverse-phase column (30 cm × 3.9 mm i.d.).

-

Mobile Phase: A gradient of MeOH/H₂O.

-

Procedure:

-

The DCCC fraction containing this compound (eluted between fractions 121-140 in the original study) is further purified by preparative HPLC.

-

The specific gradient of MeOH/H₂O is optimized to achieve separation of the target compound.

-

The peak corresponding to this compound is collected and the solvent is evaporated, yielding the pure compound.

-

Structural Characterization

-

Techniques: The structure of the isolated this compound should be confirmed using modern spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HR-FABMS or HR-ESI-MS) is recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Isolation and purification workflow for this compound.

Signaling Pathway Diagrams

The precise signaling pathway for this compound's anti-apoptotic activity is still under investigation. However, based on current knowledge, we can visualize its intervention in the process of apoptosis induced by serum withdrawal.

Caption: this compound's role in preventing apoptosis.

Given that related compounds, such as Icariside II, exert their antioxidant effects through the Nrf2 signaling pathway, a potential mechanism for this compound could involve a similar pathway. This remains a hypothesis for further research.

Caption: Hypothesized Nrf2-mediated antioxidant pathway for this compound.

References

Spectroscopic Data of Icariside E5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Icariside E5, a lignan glycoside isolated from Capsicum annuum. The information is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Summary of Spectroscopic Data

This compound, with the molecular formula C₂₆H₃₄O₁₁, has a molecular weight of 522.5 g/mol . The following tables summarize the ¹H and ¹³C NMR spectroscopic data, which are crucial for the structural elucidation and verification of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.71 | d | 1.8 |

| 5 | 6.81 | d | 8.2 |

| 6 | 6.67 | dd | 8.2, 1.8 |

| 7 | 4.15 | m | |

| 8 | 2.65 | m | |

| 9 | 3.65 | m | |

| 9 | 3.55 | m | |

| 7' | 6.55 | d | 16.0 |

| 8' | 6.25 | dt | 16.0, 5.5 |

| 9' | 4.20 | d | 5.5 |

| 3-OCH₃ | 3.84 | s | |

| 5'-OCH₃ | 3.86 | s | |

| Glucosyl Moiety | |||

| 1'' | 4.85 | d | 7.5 |

| 2'' | 3.48 | m | |

| 3'' | 3.45 | m | |

| 4'' | 3.38 | m | |

| 5'' | 3.42 | m | |

| 6''a | 3.88 | dd | 12.0, 2.5 |

| 6''b | 3.70 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 134.0 |

| 2 | 112.9 |

| 3 | 149.2 |

| 4 | 146.8 |

| 5 | 116.5 |

| 6 | 120.2 |

| 7 | 46.8 |

| 8 | 85.1 |

| 9 | 62.3 |

| 1' | 135.2 |

| 2' | 108.5 |

| 3' | 131.9 |

| 4' | 131.4 |

| 5' | 150.1 |

| 6' | 119.5 |

| 7' | 130.5 |

| 8' | 130.1 |

| 9' | 64.2 |

| 3-OCH₃ | 56.5 |

| 5'-OCH₃ | 56.8 |

| Glucosyl Moiety | |

| 1'' | 102.8 |

| 2'' | 75.1 |

| 3'' | 78.0 |

| 4'' | 71.6 |

| 5'' | 77.9 |

| 6'' | 62.8 |

Mass Spectrometry Data

High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) analysis of this compound shows a prominent molecular ion peak.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (experimental) |

| [M+H]⁺ | 523.2178 |

Experimental Protocols

The spectroscopic data presented were obtained using standard methodologies for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 500 MHz instrument for ¹H NMR and a 125 MHz instrument for ¹³C NMR.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm for lignans), and a relaxation delay to allow for full magnetization recovery between pulses.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Sample Introduction: The purified sample of this compound is introduced into the mass spectrometer, often dissolved in a suitable solvent like methanol, via direct infusion or after separation by liquid chromatography (LC).

Ionization: For a lignan glycoside like this compound, soft ionization techniques are preferred to minimize fragmentation and observe the molecular ion. Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly used.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which provides accurate mass measurements crucial for molecular formula determination.

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion of this compound can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the structure of the aglycone and the glycosidic linkages.

Visualizations

General Workflow for Spectroscopic Analysis of Natural Products

Caption: Workflow for the isolation and structural elucidation of this compound.

The Icariside E5 Biosynthetic Pathway: A Proposed Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Icariside E5, a lignan glycoside with antioxidant properties found in plants such as Capsicum annuum.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of plant-derived secondary metabolites. Given the absence of a definitively elucidated pathway in the current literature, this guide presents a scientifically inferred pathway based on established principles of phenylpropanoid and lignan biosynthesis in plants.

Proposed Biosynthetic Pathway of this compound

This compound is structurally a lignan, formed by the coupling of two phenylpropanoid units.[2][3] Its biosynthesis is proposed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway can be conceptually divided into three main stages:

-

Formation of Monolignol Precursors: The synthesis of the C6-C3 phenylpropanoid units that serve as the building blocks for the lignan backbone.

-

Oxidative Coupling and Tailoring of the Lignan Backbone: The dimerization of the monolignols and subsequent enzymatic modifications.

-

Glycosylation: The attachment of a sugar moiety to the lignan aglycone to form the final this compound molecule.

Stage 1: Formation of Monolignol Precursors via the Phenylpropanoid Pathway

The general phenylpropanoid pathway provides the foundational precursors for a vast array of plant secondary metabolites, including lignans.[4][5][6][7] The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA.[8][9][10][11] From this central intermediate, the pathway branches to produce various monolignols. For the biosynthesis of this compound, two distinct monolignol precursors are proposed: Coniferyl alcohol and a second, modified C6-C3 unit, likely derived from p-coumaric acid .

The key enzymes involved in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[4][11]

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[8]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[8]

Further enzymatic steps involving hydroxylases, O-methyltransferases (OMTs), and reductases lead to the formation of coniferyl alcohol.

Stage 2: Oxidative Coupling and Tailoring of the Lignan Backbone

The formation of the lignan backbone occurs through the oxidative coupling of two monolignol units. This process is mediated by laccases or peroxidases, which generate monolignol radicals.[3] The regio- and stereospecificity of this coupling is often guided by dirigent proteins (DIRs) .[12][13][14][15][16] For this compound, it is proposed that coniferyl alcohol couples with the second p-coumaric acid-derived monolignol.

Following the initial coupling, the resulting lignan intermediate undergoes a series of tailoring reactions, including reductions and hydroxylations, to form the specific aglycone of this compound.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the lignan aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to a hydroxyl group on the aglycone.[17][18][19] Glycosylation often increases the stability and solubility of secondary metabolites in plants.[18]

Quantitative Data Summary

As the specific biosynthetic pathway of this compound has not been fully elucidated, quantitative data from related pathways are presented here for illustrative purposes. These tables provide typical ranges for enzyme kinetic parameters and metabolite concentrations that can be expected in plant secondary metabolic pathways.

Table 1: Illustrative Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| PAL | L-Phenylalanine | 30 - 300 | 1.5 - 250 | General Phenylpropanoid Literature |

| C4H | Cinnamic Acid | 1 - 20 | 0.1 - 5 | General Phenylpropanoid Literature |

| 4CL | p-Coumaric Acid | 10 - 200 | 0.5 - 50 | General Phenylpropanoid Literature |

| UGT | Aglycone | 5 - 150 | 0.01 - 10 | General Glycosyltransferase Literature |

Table 2: Illustrative Metabolite Concentrations in Plant Tissue

| Metabolite | Concentration (µg/g fresh weight) | Plant System | Reference |

| L-Phenylalanine | 50 - 500 | Various | General Plant Metabolism Literature |

| p-Coumaric Acid | 1 - 50 | Various | General Plant Metabolism Literature |

| Coniferyl Alcohol | 0.1 - 10 | Lignifying Tissues | Lignin Biosynthesis Literature |

| Lignan Glycosides | 10 - 1000 | Various | Lignan Biosynthesis Literature |

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments that would be central to this research.

Protocol for Metabolite Extraction and LC-MS/MS Analysis

This protocol is designed for the extraction and quantification of this compound and its proposed precursors from plant tissue.

1. Sample Preparation:

- Flash-freeze plant tissue (e.g., from Capsicum annuum) in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

- Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction:

- Add 1 mL of 80% methanol (pre-chilled to -20°C) to the tube.

- Vortex vigorously for 1 minute.

- Sonicate in an ice-water bath for 30 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Transfer the supernatant to a new tube.

- Re-extract the pellet with another 1 mL of 80% methanol and combine the supernatants.

3. LC-MS/MS Analysis:

- Filter the combined supernatant through a 0.22 µm PTFE filter.

- Inject 5 µL of the filtered extract onto a C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase:

- A: Water with 0.1% formic acid

- B: Acetonitrile with 0.1% formic acid

- Gradient: A typical gradient would be a linear increase from 5% B to 95% B over 20 minutes.

- Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI). Monitor for the specific precursor and product ions of this compound and its putative intermediates.

// Nodes

Start [label="Plant Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Grind [label="Cryogenic Grinding", fillcolor="#F1F3F4", fontcolor="#202124"];

Extract [label="Methanol Extraction", fillcolor="#F1F3F4", fontcolor="#202124"];

Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];

Filter[label="Filtering", fillcolor="#F1F3F4", fontcolor="#202124"];

LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Start -> Grind;

Grind -> Extract;

Extract -> Centrifuge;

Centrifuge -> Filter;

Filter -> LCMS;

LCMS -> Data;

}

Protocol for In Vitro Enzyme Assays

This protocol describes a general method for testing the activity of a candidate enzyme (e.g., a UGT) involved in the this compound pathway.

1. Enzyme Expression and Purification:

- Clone the candidate gene into an expression vector (e.g., pET-28a for E. coli).

- Transform the vector into a suitable expression host.

- Induce protein expression (e.g., with IPTG).

- Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Enzyme Assay:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 1 mM DTT

- 5 µg of purified enzyme

- 100 µM of the proposed aglycone substrate

- 500 µM UDP-glucose

- Incubate the reaction at 30°C for 1 hour.

- Stop the reaction by adding an equal volume of acetonitrile.

- Centrifuge to pellet the precipitated protein.

- Analyze the supernatant by LC-MS/MS to detect the formation of this compound.

Conclusion and Future Directions

This technical guide has outlined a proposed biosynthetic pathway for this compound, based on current knowledge of plant secondary metabolism. The presented pathway, quantitative data, and experimental protocols provide a solid foundation for researchers aiming to elucidate and potentially engineer the production of this and other valuable lignan glycosides.

Future research should focus on:

-

Gene Discovery: Identifying the specific genes encoding the enzymes in the proposed pathway in this compound-producing plants.

-

Enzyme Characterization: In vitro and in vivo characterization of these enzymes to confirm their function.

-

Metabolic Engineering: Utilizing the knowledge of the pathway to enhance the production of this compound in its native plant or through heterologous expression in microbial or other plant systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 8. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 10. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioone.org [bioone.org]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae [frontiersin.org]

- 16. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small Glycosylated Lignin Oligomers Are Stored in Arabidopsis Leaf Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]

Icariside E5: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E5 is a lignan glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, its abundance in these sources, and detailed methodologies for its extraction and quantification. Furthermore, this document presents relevant signaling pathways associated with structurally similar compounds, offering insights into the potential pharmacological mechanisms of this compound.

Natural Sources and Abundance of this compound

This compound has been identified in a select number of plant species, primarily belonging to the Solanaceae and Berberidaceae families. The primary documented sources are Capsicum annuum and Epimedium brevicornu.[1] It has also been reported in Brainea insignis. While the presence of this compound has been confirmed in these species, quantitative data on its abundance remains limited.

Quantitative Data on this compound Abundance

The most comprehensive quantitative analysis to date has been performed on the seeds of Capsicum annuum. This data is summarized in the table below.

| Plant Species | Family | Plant Part | Method of Analysis | Abundance of this compound | Reference |

| Capsicum annuum L. | Solanaceae | Seeds | High-Performance Liquid Chromatography (HPLC) | 0.28% in the extract | [1][2] |

| Epimedium brevicornu Maxim. | Berberidaceae | Aerial Parts | Not specified | Data not available | [1] |

| Brainea insignis | Blechnaceae | Not specified | Not specified | Data not available |

Experimental Protocols

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of this compound from plant materials, based on common phytochemical extraction techniques.

Materials:

-

Dried and powdered plant material (e.g., seeds of Capsicum annuum)

-

75% Ethanol

-

Shaker or sonicator

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Macerate the dried and powdered plant material with 75% ethanol at a 1:10 (w/v) ratio.

-

Agitate the mixture on a shaker or in a sonicator for 2 hours at room temperature.

-

Separate the extract from the solid plant material by filtration or centrifugation.

-

Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a typical HPLC method for the quantification of this compound in a plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 analytical column (e.g., 5 µm particle size, 250 x 4.6 mm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-40% B

-

20-25 min: 40-10% B

-

25-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of the this compound reference standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Dissolve the crude plant extract in methanol and filter through a 0.45 µm syringe filter.

-

Inject the standards and the sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the pathways of the structurally related compound, Icariside II, have been studied. Icariside II, a metabolite of icariin also found in Epimedium species, has been shown to modulate several key signaling cascades.[3][4][5][6] These pathways are presented here as potential areas of investigation for this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Icariside II has been shown to activate this pathway.[4]

NO/cGMP/PKG Signaling Pathway

The Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP)/Protein Kinase G (PKG) pathway is involved in various physiological processes, including vasodilation and neuronal function. Icariside II has been identified as a phosphodiesterase 5 (PDE5) inhibitor, leading to the activation of this pathway.[3]

Conclusion

This compound is a natural compound with defined sources and a developing body of scientific literature. This guide provides a comprehensive summary of the current knowledge regarding its natural occurrence, quantitative analysis, and potential biological mechanisms. The detailed protocols for extraction and quantification are intended to facilitate further research into this promising molecule. Future studies are warranted to determine the abundance of this compound in a wider range of plant species and to fully elucidate its specific signaling pathways and pharmacological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. CAU Scholar's Space: Quantitative analysis of this compound and vanilloyl this compound from the seed of Capsicum annuum. L [scholarworks.bwise.kr]

- 3. Icariside II, a PDE5 inhibitor from Epimedium brevicornum, promotes neuron-like pheochromocytoma PC12 cell proliferation via activating NO/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological mechanism and therapeutic efficacy of Icariside II in the treatment of acute ischemic stroke: a systematic review and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Icariside E5: An In-Depth Technical Guide on its Core Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the antioxidant properties of the flavonoid Icariside II and the broader class of lignan glycosides. However, specific research on the antioxidant mechanism of Icariside E5 is limited. This guide synthesizes the available information on this compound and extrapolates potential mechanisms based on the activities of structurally related lignans and the closely related compound, Icariside II. All data and protocols presented are based on these related compounds and should be considered as a predictive framework for this compound.

Executive Summary

This compound, a lignan glycoside isolated from Capsicum annuum, has demonstrated antioxidant properties.[1] Unlike direct radical scavengers, preliminary evidence suggests that this compound may exert its effects through indirect cellular mechanisms, protecting cells from apoptosis induced by oxidative stress.[1] This technical guide explores the potential antioxidant mechanism of action for this compound, drawing parallels from the well-documented activities of other lignans and the closely related flavonoid, Icariside II. The primary hypothesized mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

The Landscape of Oxidative Stress and Antioxidant Defense

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[2] This imbalance can lead to cellular damage, implicating oxidative stress in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Cells have evolved intricate antioxidant defense systems, including enzymatic and non-enzymatic components, largely regulated by the Nrf2 pathway. Activation of Nrf2 leads to the transcription of a suite of cytoprotective genes encoding antioxidant and phase II detoxifying enzymes.

This compound and the Lignan Glycoside Family

This compound belongs to the lignan glycoside family, a class of polyphenolic compounds widely distributed in plants. Lignans are recognized for their diverse biological activities, including potent antioxidant and anti-inflammatory effects.[1][3][4] The antioxidant capacity of many lignans is attributed to their ability to activate the Nrf2 signaling pathway, thereby bolstering endogenous antioxidant defenses.[1][3]

Hypothesized Mechanism of Action: Nrf2 Pathway Activation

The central hypothesis for this compound's antioxidant action is the modulation of the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like this compound, conformational changes in Keap1 lead to the release of Nrf2. Translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

These genes encode for a variety of protective proteins, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes in the detoxification of superoxide radicals and hydrogen peroxide.

The activation of this pathway by this compound would lead to a broad-spectrum and sustained antioxidant response, consistent with the observation of cytoprotection without direct ROS scavenging.

Supporting Evidence from Icariside II

The antioxidant mechanism of Icariside II, a structurally similar flavonoid, has been extensively studied and provides a strong predictive model for this compound.

Icariside II and Nrf2-Dependent Antioxidant Response

Numerous studies have demonstrated that Icariside II protects various cell types from oxidative stress by activating the Nrf2 pathway. This activation leads to the upregulation of downstream antioxidant enzymes and a reduction in ROS levels.

Table 1: Effects of Icariside II on Markers of Oxidative Stress and Nrf2 Pathway Activation

| Cell/Animal Model | Treatment/Insult | Icariside II Conc. / Dose | Outcome Measures | Result | Reference |

| MC3T3-E1 Osteoblasts | Dexamethasone | 5 µM | ROS Production | Significantly inhibited | [3] |

| MC3T3-E1 Osteoblasts | - | 1-25 µM | Nrf2, HO-1, NQO1 protein expression | Significantly increased | [3] |

| HepG2 Cells | - | 5, 10 µM | Nuclear Nrf2 accumulation | Induced | [5] |

| Rats with Cerebral Ischemia-Reperfusion | - | 10, 20 mg/kg | Brain ROS content and MDA levels | Significantly decreased | [6] |

| Rats with Cerebral Ischemia-Reperfusion | - | 10, 20 mg/kg | Brain SOD, GSH-Px, Catalase levels | Significantly increased | [6] |

| PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 12.5, 25, 50 µM | ROS levels | Attenuated | [7] |

| PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 12.5, 25, 50 µM | Nuclear Nrf2, HO-1, NQO1 expression | Increased | [7] |

Upstream Signaling Pathways Modulated by Icariside II

The activation of Nrf2 by Icariside II is often mediated by upstream kinase signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways (ERK, JNK). Phosphorylation of Nrf2 by these kinases can promote its dissociation from Keap1 and enhance its nuclear translocation and transcriptional activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the antioxidant mechanism of action of this compound, based on standard assays and protocols used for Icariside II and other lignans.

Cell Culture and Treatment

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs), PC12 rat pheochromocytoma cells, or HepG2 human hepatoma cells are suitable models.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Oxidative Stress Induction: Oxidative stress can be induced by treating cells with agents like hydrogen peroxide (H₂O₂), high glucose, or by oxygen-glucose deprivation/reoxygenation (OGD/R).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a predetermined pre-treatment or co-treatment period.

In Vitro Antioxidant Assays

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control without the sample.

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and FeCl₃·6H₂O solution.

-

Add this compound samples to the FRAP reagent.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance of the resulting blue-colored complex at 593 nm. A standard curve is prepared using FeSO₄·7H₂O.

-

Cellular Antioxidant Activity and Oxidative Stress Markers

-

Intracellular ROS Measurement:

-

Seed cells in a 96-well black plate.

-

After treatment with this compound and an oxidative insult, wash the cells with PBS.

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye and incubate for 30 minutes.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Homogenize cell or tissue samples.

-

Mix the homogenate with a solution of thiobarbituric acid (TBA).

-

Heat the mixture at 95°C for 60 minutes.

-

After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

-

-

Antioxidant Enzyme Activity Assays (SOD, CAT, GSH-Px):

-

Prepare cell or tissue lysates.

-

Use commercially available assay kits to measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) according to the manufacturer's instructions. These kits typically involve colorimetric reactions where the rate of change in absorbance is proportional to the enzyme activity.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Extract total protein from treated and control cells.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, phospho-Akt, Akt, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant mechanism of this compound is currently sparse, the existing literature on related lignan glycosides and Icariside II provides a robust framework for its predicted mode of action. The primary hypothesized mechanism is the activation of the Nrf2 signaling pathway, leading to an enhanced endogenous antioxidant response. This indirect mechanism aligns with preliminary findings that this compound protects against oxidative stress-induced apoptosis without directly scavenging ROS.[1]

Future research should focus on validating this hypothesis by conducting the experiments outlined in this guide specifically with this compound. Key areas of investigation include:

-

Confirming the activation of Nrf2 and the upregulation of its target genes (HO-1, NQO1, etc.) in response to this compound treatment.

-

Elucidating the role of upstream signaling kinases such as PI3K/Akt and MAPKs in this compound-mediated Nrf2 activation.

-

Utilizing Nrf2 knockout or knockdown models to definitively establish the necessity of this pathway for the cytoprotective effects of this compound.

-

Conducting in vivo studies in animal models of oxidative stress-related diseases to evaluate the therapeutic potential of this compound.

A thorough investigation into these areas will provide a comprehensive understanding of the antioxidant mechanism of this compound and pave the way for its potential development as a novel therapeutic agent for diseases with an underlying oxidative stress etiology.

References

- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icariside II, a novel phosphodiesterase 5 inhibitor, protects against H2 O2 -induced PC12 cells death by inhibiting mitochondria-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Icariin improves oxidative stress injury during ischemic stroke via inhibiting mPTP opening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icariside II alleviates oxygen-glucose deprivation and reoxygenation-induced PC12 cell oxidative injury by activating Nrf2/SIRT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Icariside E5 and its Potential Role in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside E5, a lignan glycoside isolated from Capsicum annuum, has been noted for its antioxidant properties.[1] However, the direct free radical scavenging activity of this compound is a subject of conflicting reports, with some evidence suggesting it may not directly scavenge reactive oxygen species (ROS).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in oxidative stress, including a critical discussion of the available data. To provide a broader context for researchers investigating this class of compounds, this paper also delves into the well-documented antioxidant activities of the closely related flavonol glycoside, Icariside II. Detailed experimental protocols for common free radical scavenging assays and an exploration of relevant signaling pathways associated with Icariside II are presented to facilitate further research and drug development efforts in this area.

This compound: An Overview of its Antioxidant Profile

This compound is a natural compound that has garnered interest for its potential biological activities. While broadly categorized as having antioxidant properties, the specific mechanism of action remains unclear. One source indicates that this compound protects Jurkat cells from apoptosis induced by oxidative stress.[1] Conversely, the same source also states that this compound does not have the pharmacological effect of scavenging ROS directly.[1] This suggests that its antioxidant effects may be mediated through indirect mechanisms, such as the modulation of cellular antioxidant defense systems, rather than direct interaction with free radicals.

To date, there is a notable absence of published quantitative data, such as IC50 values from standardized free radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), specifically for this compound. This lack of data prevents a conclusive assessment of its direct radical scavenging capacity.

Icariside II: A Case Study in Flavonoid Antioxidant Activity

In contrast to this compound, the antioxidant properties of a related compound, Icariside II, are more extensively characterized. Icariside II has demonstrated significant antioxidant effects in various in vitro and in vivo models.[2][3][4][5] Understanding the mechanisms of Icariside II can provide valuable insights for researchers exploring the potential of this compound and other related compounds.

Quantitative Analysis of Icariside II's Free Radical Scavenging Activity

Studies have shown that Icariside II exhibits concentration-dependent scavenging of various free radicals, including DPPH, superoxide anions (O₂⁻•), and hydroxyl radicals (•OH).[3] The antioxidant activity of pure Icariside II has been quantified using the DPPH assay, and complexation with whey protein concentrate has been shown to enhance this activity.[6]

Table 1: Summary of Icariside II Antioxidant Activity Data

| Assay | Compound/Complex | IC50 Value | Reference |

| DPPH Radical Scavenging | Pure Icariside II (ICS) | Not explicitly stated, but activity is lower than ICS-WPC complexes. | [6] |

| DPPH Radical Scavenging | Icariside II - Whey Protein Concentrate Complex (ICS-WPC) | IC50 values provided for various formulations, showing enhanced activity over pure ICS. | [6] |

| DPPH Radical Scavenging | Icariside II | Shows concentration-dependent scavenging. | [3] |

| Superoxide Anion (O₂⁻•) Scavenging | Icariside II | Shows concentration-dependent scavenging. | [3] |

| Hydroxyl Radical (•OH) Scavenging | Icariside II | Shows concentration-dependent scavenging. | [3] |

Note: Specific IC50 values for pure Icariside II in the DPPH assay were not provided in the readily available search results. The provided table reflects the qualitative and comparative data found.

Signaling Pathways Involved in the Antioxidant Action of Icariside II

The antioxidant effects of Icariside II are not solely reliant on direct radical scavenging. A significant body of evidence points to its ability to modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective genes.

-

Nrf2/ARE Pathway: Icariside II has been shown to enhance the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7] Nrf2 is a key transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).[7] This upregulation of the cellular antioxidant defense system is a crucial component of Icariside II's protective effects against oxidative stress. The activation of the Nrf2/ARE pathway by Icariside II involves the upstream signaling molecules ERK, Akt, and JNK.[7]

-

ROS/GSK-3β/Mitochondrial Pathway: In models of hydrogen peroxide-induced oxidative stress, Icariside II has been demonstrated to protect cells by attenuating intracellular ROS production and mitochondrial impairment.[2] This protective effect is linked to the activation of glycogen synthase kinase-3β (GSK-3β).[2]

-

ROS/NF-κB/IRS1 Signaling Pathway: In the context of metabolic disorders like type 2 diabetes, Icariside II has been shown to exert anti-inflammatory and anti-oxidative effects by targeting the ROS/NF-κB/IRS1 signaling pathway.[4][8] By mitigating oxidative stress, Icariside II can inhibit the activation of the pro-inflammatory transcription factor NF-κB and improve insulin receptor substrate 1 (IRS1) signaling.[4][8]

Experimental Protocols for Free Radical Scavenging Assays

For researchers wishing to investigate the direct free radical scavenging activity of this compound or other novel compounds, the following are detailed methodologies for the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol, ethanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control.

-

Assay Protocol:

-

To a 96-well plate, add a specific volume of the test compound or control at different concentrations to triplicate wells.

-

Add the DPPH solution to each well. The final volume in each well should be consistent.

-

For the blank, use the solvent without the test compound. For the control, use the DPPH solution with the solvent used for the test compound.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the test compound).

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution:

-

Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Compound and Control Solutions: Prepare serial dilutions of the test compound and positive control as described for the DPPH assay.

-

Assay Protocol:

-

Add a small volume of the test compound or control at different concentrations to triplicate wells of a 96-well plate.

-

Add the ABTS•+ working solution to each well.

-

Shake the plate and incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion and Future Directions

The direct free radical scavenging activity of this compound remains an open question due to conflicting reports and a lack of quantitative data. While it is reported to possess antioxidant properties, these may be attributable to indirect mechanisms. The well-documented antioxidant activities of the related compound, Icariside II, which involve both direct scavenging and modulation of key cellular signaling pathways such as Nrf2/ARE, provide a valuable framework for future research on this compound.

To definitively elucidate the antioxidant profile of this compound, further studies are warranted. The application of standardized assays, such as the DPPH and ABTS methods detailed in this guide, is essential to determine its direct free radical scavenging capacity and calculate its IC50 value. Furthermore, investigations into its effects on cellular antioxidant enzymes and related signaling pathways will provide a more complete understanding of its potential as a therapeutic agent for conditions associated with oxidative stress. This technical guide serves as a foundational resource for researchers to design and execute experiments aimed at clarifying the antioxidant mechanisms of this compound and similar natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Icariside II, a novel phosphodiesterase 5 inhibitor, protects against H2 O2 -induced PC12 cells death by inhibiting mitochondria-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant effects |of icariin and icariside Ⅱ in vitro [xuebao.jlu.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. Icariside II alleviates oxygen-glucose deprivation and reoxygenation-induced PC12 cell oxidative injury by activating Nrf2/SIRT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Icariside II enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression coupled with the ERK, Akt and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting PPARα/γ: Involvement of ROS/NF-κB/IRS1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Icariside E5: A Technical Guide for Researchers

A comprehensive overview of the current, yet limited, understanding and a proposed framework for future investigation into the anti-inflammatory properties of Icariside E5.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents the anti-inflammatory effects of various icariside analogs, particularly Icariside II. However, specific research on the in vitro anti-inflammatory activity of this compound is sparse. This guide leverages the established knowledge of closely related icariside compounds to provide a foundational understanding and a methodological framework for investigating this compound.

Introduction

This compound is a lignan glycoside that has been identified for its antioxidant properties.[1] While direct evidence of its anti-inflammatory action is not yet widely published, its structural relatives, such as Icariside II (also known as Baohuoside I or Icariside B5), have demonstrated significant anti-inflammatory potential.[2][3] These compounds, derived from plants of the Epimedium genus, are known to modulate key inflammatory pathways.[2] This technical guide will detail the established in vitro anti-inflammatory effects of Icariside II as a representative icariside analog, presenting the experimental protocols and mechanistic insights that can be applied to the study of this compound.

The primary mechanism by which icariside analogs exert their anti-inflammatory effects is through the suppression of pro-inflammatory mediators in immune cells, such as macrophages, when stimulated by inflammatory agents like lipopolysaccharide (LPS).[2]

Quantitative Data on the Anti-inflammatory Effects of Icariside Analogs

The following tables summarize key quantitative findings for Icariside II, which can serve as a benchmark for future studies on this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by Icariside II

| Mediator | Cell Line | Inducer | Concentration | Effect |

| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | 5, 10, 20 µM | Dose-dependent reduction in NO production.[4] |

| TNF-α | Primary rat astrocytes | LPS | 5, 10, 20 µM | Dose-dependent mitigation of TNF-α levels.[4] |

| IL-1β | Primary rat astrocytes | LPS | 5, 10, 20 µM | Dose-dependent mitigation of IL-1β levels.[4] |

| iNOS | Primary rat astrocytes | LPS | 5, 10, 20 µM | Dose-dependent mitigation of iNOS levels.[4] |

| COX-2 | Primary rat astrocytes | LPS | 5, 10, 20 µM | Dose-dependent mitigation of COX-2 levels.[4] |

Table 2: Effects of Icariside II on Key Inflammatory Signaling Proteins

| Target Protein | Cell Line / Model | Effect |

| IκB-α degradation | LPS-induced primary rat astrocytes | Inhibition |

| NF-κB activation | LPS-induced primary rat astrocytes | Inhibition |

| Phosphorylation of NF-κB (p65) | db/db mice | Down-regulation |

| Phosphorylation of IKKβ | db/db mice | Down-regulation |

Key Signaling Pathways in Icariside-Mediated Anti-inflammation

The anti-inflammatory activity of icariside analogs is predominantly attributed to the modulation of two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. Icariside II has been shown to inhibit this pathway by preventing the degradation of IκBα.[4]

The MAPK Signaling Pathway

The MAPK family of kinases, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Activation of MAPKs by stimuli such as LPS leads to the phosphorylation of downstream transcription factors that regulate the expression of genes like iNOS and COX-2. Icariside II has been reported to suppress the activation of the MAPK pathway.[5]

Detailed Experimental Protocols for In Vitro Anti-inflammatory Assays

The following protocols are standard methods for evaluating the anti-inflammatory potential of compounds like this compound in vitro.

Cell Culture

-

Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-cytotoxic concentration range of this compound before assessing its anti-inflammatory effects.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate (5 x 10^4 cells/well) and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure absorbance at 570 nm.

-

Nitric Oxide (NO) Production Assay

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Quantification (ELISA)

-

Procedure:

-

Following the treatment protocol described in 4.3, collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-1β, and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Western Blot Analysis

This technique is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

After treatment, lyse the cells and determine the protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, p-JNK, p-ERK).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Experimental Workflow Diagram

Conclusion and Future Outlook

While direct experimental data on the in vitro anti-inflammatory effects of this compound are currently limited, the well-documented activities of its structural analogs, particularly Icariside II, provide a strong rationale for its investigation. The experimental protocols and mechanistic frameworks presented in this guide offer a clear path forward for researchers to systematically evaluate the anti-inflammatory potential of this compound. Future studies should focus on determining its cytotoxicity, its ability to inhibit key inflammatory mediators, and its impact on the NF-κB and MAPK signaling pathways. Such research will be pivotal in determining if this compound holds promise as a novel anti-inflammatory agent.

References

- 1. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Icariside E5 and its Effect on Jurkat Cell Apoptosis: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Synopsis: This technical guide provides an in-depth analysis of the current scientific understanding of the effects of Icariside E5 on the Jurkat human T-lymphocyte cell line. Contrary to the hypothesis that this compound may induce apoptosis in cancer cells, available research indicates that its primary role in Jurkat cells is protective, preventing apoptosis under conditions of cellular stress. This document summarizes the key findings, details the experimental methodologies used to ascertain these effects, and provides a comparative analysis with the related compound, Icariside II, which has demonstrated pro-apoptotic properties in other leukemia cell lines.

Core Finding: this compound Exhibits Anti-Apoptotic Activity in Jurkat Cells

Current research demonstrates that this compound does not induce, but rather prevents, apoptosis in Jurkat cells, particularly in response to serum withdrawal-induced oxidative stress.[1] A key study investigating the biological activity of compounds from Capsicum annuum L. var. acuminatum found that this compound significantly hindered apoptosis in Jurkat cells, suggesting a potent antioxidant role.[1] This protective effect is a critical consideration for researchers investigating the therapeutic potential of this compound.

Quantitative Data Summary

The anti-apoptotic effect of this compound on Jurkat cells was quantified by measuring the percentage of apoptotic and dead cells after 24 hours of serum withdrawal. The following table summarizes the key quantitative findings from the available research.

| Treatment Condition | Percentage of Apoptotic Cells (Subdiploid Peak) | Percentage of Dead Cells (PI Positive) | Reference |

| Control (10% FCS) | Not reported | Not reported | [1] |

| Serum Withdrawal (0.1% FCS) | Increased | Increased | [1] |

| Serum Withdrawal (0.1% FCS) + this compound (50 µM) | Significantly reduced vs. serum withdrawal | Significantly reduced vs. serum withdrawal | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the cited research for assessing apoptosis in Jurkat cells.

-

Cell Line: Jurkat cells (human T-lymphocyte cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Apoptosis: To induce apoptosis via oxidative stress, exponentially growing Jurkat cells are shifted from medium containing 10% FCS to medium containing 0.1% FCS.

-

Preparation of this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Treatment: Jurkat cells are incubated in the serum-deprived medium in the presence or absence of 50 µM this compound for 24 hours.

-

Principle: This method quantifies apoptotic cells by identifying the "sub-G1" peak in a cell cycle histogram, which represents cells with fragmented DNA.

-

Procedure:

-

Harvest Jurkat cells (approximately 1 x 10^6 cells) by centrifugation at 300 x g for 5 minutes.

-

Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells is determined by quantifying the events in the sub-G1 region of the DNA content histogram.

-

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing the anti-apoptotic effect of this compound on Jurkat cells.

Postulated Mechanism: Antioxidant Activity

The observed prevention of apoptosis by this compound in the context of serum withdrawal strongly suggests an antioxidant mechanism of action.[1] Serum deprivation is known to increase intracellular reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway. By scavenging these ROS or upregulating endogenous antioxidant defenses, this compound may mitigate the oxidative stress and thereby inhibit the downstream apoptotic signaling cascade.

The following diagram illustrates this proposed protective pathway.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Icariside II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Icariside II, a flavonoid glycoside derived from plants of the Epimedium genus. Icariside II has garnered significant interest in oncological research for its potent anti-cancer properties demonstrated across a variety of cancer cell lines. This document outlines the common experimental methodologies, summarizes key quantitative findings, and visualizes the intricate signaling pathways modulated by this compound.

Experimental Protocols

The cytotoxic effects of Icariside II are typically evaluated using a panel of standard in vitro assays. These assays are crucial for determining the compound's efficacy in inhibiting cancer cell growth and inducing cell death.

1. Cell Culture and Treatment:

A variety of human cancer cell lines are utilized to assess the broad-spectrum anti-cancer potential of Icariside II. Commonly used cell lines include those from breast cancer (MCF-7), lung cancer (A549), melanoma (A375, B16, SK-MEL-5), prostate cancer (PC-3), and gastric cancer (AGS, MGC803).[1][2][3][4] Normal cell lines, such as human dermal fibroblasts (NHDF-Neo), are often included as controls to evaluate the selective cytotoxicity of the compound.[5]

Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6] For cytotoxicity experiments, cells are seeded in multi-well plates and allowed to adhere overnight before being treated with varying concentrations of Icariside II for specified durations (e.g., 12, 24, 48 hours).[7]

2. Cytotoxicity and Cell Viability Assays:

Several methods are employed to quantify the cytotoxic effects of Icariside II.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.[5][8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[5] The amount of formazan produced, which is proportional to the number of living cells, is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[7] The amount of LDH released is measured using a coupled enzymatic reaction that results in a colored product, which can be quantified spectrophotometrically.

-

WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method used to measure cell proliferation and viability.[2]

3. Apoptosis Assays:

Apoptosis, or programmed cell death, is a key mechanism through which Icariside II exerts its anti-cancer effects.[10]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis.[2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

-

Western Blot Analysis: This technique is used to measure the expression levels of key apoptosis-related proteins. Icariside II has been shown to modulate the expression of proteins in the Bcl-2 family (e.g., increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and activate caspases (e.g., caspase-3, -8, and -9) and PARP.[4][10][11]

-

Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis. The loss of MMP can be detected using fluorescent dyes like JC-1, which exhibits a potential-dependent shift in its fluorescence emission.

Quantitative Data Summary

The cytotoxic effects of Icariside II are dose- and time-dependent. The following tables summarize the quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of Icariside II on Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Result | Reference |

| A375 | Human Melanoma | WST-1 | 0-100 | 24, 48, 72 | Dose- and time-dependent inhibition of proliferation | [2] |

| B16 | Mouse Melanoma | WST-1 | 0-100 | 24, 48, 72 | Dose- and time-dependent inhibition of proliferation | [2] |

| SK-MEL-5 | Human Melanoma | WST-1 | 0-100 | 24, 48, 72 | Dose- and time-dependent inhibition of proliferation | [2] |

| A375 | Human Melanoma | Annexin V/PI | 0-100 | 48 | Increased apoptotic cells (5.6% to 26.3%) | [2] |

| MCF-7 | Human Breast Cancer | - | - | - | Induction of apoptosis | [4][11] |

| A549 | Human Lung Adenocarcinoma | - | - | - | Induction of apoptosis | [4] |

| PC-3 | Human Prostate Cancer | - | - | - | Induction of apoptosis | [4] |

| AGS | Human Gastric Cancer | MTT | - | - | Inhibition of proliferative activity | [3] |

| MGC803 | Human Gastric Cancer | MTT | - | - | Inhibition of proliferative activity | [3] |

Table 2: In Vivo Anti-Tumor Activity of Icariside II

| Mouse Model | Cancer Cell Line | Dosage | Treatment Duration | Result | Reference |

| C57BL/6J | B16 | 50 mg/kg, 100 mg/kg | 3 times a week | 41% and 49% decrease in tumor volume, respectively | [2] |

| BALB/c-nu | A375 | 50 mg/kg | 3 times a week | 47.5% decrease in tumor volume | [2] |

Experimental Workflow & Signaling Pathways

Experimental Workflow

The general workflow for the preliminary cytotoxicity screening of Icariside II is depicted below.

Caption: General workflow for in vitro cytotoxicity screening.

Signaling Pathways

Icariside II exerts its anti-cancer effects by modulating multiple signaling pathways that are frequently dysregulated in cancer.[1] These pathways are involved in cell proliferation, survival, apoptosis, and metastasis.

1. Apoptosis Induction Pathways: